3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a cyclohexanecarboxamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. The cyclohexanecarboxamide group is then introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final step involves the attachment of the phenyl group through a substitution reaction, which can be facilitated by using a suitable base and solvent system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenyl group.
Scientific Research Applications
3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide group.
3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-amine: Similar structure but with an amine group instead of a carboxamide group.
Uniqueness
3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core provides a rigid and planar structure, while the cyclohexanecarboxamide and phenyl groups offer additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(15-9-3-1-4-10-15)24-19-17-13-7-8-14-18(17)27-20(19)22(26)23-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEFJLXXYDZURM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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